molecular formula C6H4Cl2O3S B1610807 2,4-dichlorobenzenesulfonic Acid CAS No. 609-62-1

2,4-dichlorobenzenesulfonic Acid

Cat. No.: B1610807
CAS No.: 609-62-1
M. Wt: 227.06 g/mol
InChI Key: XCLCLCNSGDHVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzenesulfonic Acid Derivatives in Chemical Research

Benzenesulfonic acid and its derivatives are organic compounds characterized by a benzene (B151609) ring attached to a sulfonic acid functional group. hmdb.ca These compounds are of significant interest in both academic and industrial research. The introduction of the sulfonic acid group is a pivotal reaction in industrial organic chemistry, often yielding well-defined benzene derivatives under relatively mild conditions. chemicalbook.com Aromatic sulfonic acids are crucial as catalysts in various organic reactions and as intermediates in the manufacturing of pharmaceuticals, dyes, and pigments. businessresearchinsights.com Their versatility also extends to their use in producing detergents and as solubilizers. researchgate.net The reactivity of the sulfonic acid group, combined with the stability of the aromatic ring, allows for a wide range of chemical transformations. wikipedia.org

The general class of aromatic sulfonic acids is integral to numerous industrial processes. businessresearchinsights.com Innovations in this area often focus on creating novel derivatives with unique properties and developing more sustainable and efficient synthesis methods. businessresearchinsights.comresearchintelo.com

Contextualizing 2,4-Dichlorobenzenesulfonic Acid within Substituted Aromatic Sulfonic Acids

This compound is a member of the substituted aromatic sulfonic acid family, specifically a dichlorinated derivative. Its chemical structure consists of a benzene ring substituted with a sulfonic acid group, and chlorine atoms at the 2 and 4 positions of the ring.

The synthesis of this compound can be achieved through the selective sulfonation of meta-dichlorobenzene (1,3-dichlorobenzene). nih.gov This process allows for the preparation of substantially pure this compound from a mixture of meta- and para-dichlorobenzene isomers without needing to separate them beforehand. The resulting this compound can then be extracted with water.

Like other aromatic sulfonic acids, this compound can undergo desulfonation, a reversible reaction where the sulfonic acid group is removed. marketresearchintellect.com This reaction is typically carried out by heating the aromatic sulfonic acid in the presence of a strong acid. acs.orggoogle.com The reversibility of the sulfonation reaction is a key feature that is exploited in organic synthesis, sometimes using the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. wikipedia.org

Research Landscape and Emerging Areas for Dichlorobenzenesulfonic Acids

The research landscape for aromatic sulfonic acids is driven by their application as versatile chemical intermediates. researchintelo.com There is a continuous effort to develop new compounds with tailored properties for specific applications, particularly in advanced material science and specialty chemicals. researchintelo.com For dichlorobenzenesulfonic acids, their primary academic and industrial significance lies in their role as intermediates in the synthesis of more complex molecules, such as pharmaceuticals.

For instance, derivatives of this compound are used in the synthesis of pharmaceutical intermediates. One such example is the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, an important intermediate for diuretics like furosemide. google.compatsnap.com The synthesis process can start from 2,4-dichlorobenzoic acid, which is reacted with chlorosulfonic acid. patsnap.com Another patented process describes the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid from 2,4-dichloro trichloro benzyl (B1604629) and chlorosulfonic acid. google.com These examples highlight the role of the dichlorinated benzene backbone, with the sulfonic acid group providing a reactive handle for further chemical modification.

Emerging research in the broader field of aromatic sulfonic acids is focused on green chemistry principles, aiming for more environmentally friendly synthesis routes. businessresearchinsights.com For compounds like this compound, future research will likely concentrate on expanding its utility as a building block for novel, high-value chemicals and on optimizing its synthesis to improve yield and reduce environmental impact.

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Properties of this compound

PropertyValueSource(s)
CAS Number 609-62-1 openpr.com
Molecular Formula C₆H₄Cl₂O₃S researchintelo.com
Molecular Weight 227.07 g/mol researchintelo.comopenpr.com
Form Solid openpr.com
Melting Point 86 °C openpr.com
pKa -1.35 ± 0.50 (Predicted) openpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCLCNSGDHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562100
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-62-1
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparations of 2,4 Dichlorobenzenesulfonic Acid

Direct Sulfonation Routes for Substituted Benzenes

Direct sulfonation stands as a principal method for the production of 2,4-dichlorobenzenesulfonic acid. This electrophilic aromatic substitution reaction targets dichlorobenzene isomers to yield the desired product.

Sulfonation of meta-Dichlorobenzene as a Primary Synthetic Pathway

The sulfonation of meta-dichlorobenzene (1,3-dichlorobenzene) is a key route for synthesizing this compound. wikipedia.org In this reaction, the chlorine atoms on the benzene (B151609) ring direct the incoming sulfonic acid group to specific positions. Due to the ortho- and para-directing nature of the chlorine substituents, the sulfonation of m-dichlorobenzene primarily yields this compound and 4,6-dichlorobenzenesulfonic acid.

The reaction of m-dichlorobenzene with a sulfonating agent leads to the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group. The positions of the existing chlorine atoms influence the regioselectivity of the reaction, favoring the formation of the 2,4-dichloro isomer.

Evaluation of Sulfonating Agents and their Impact on Reaction Outcomes

The choice of sulfonating agent is a critical factor that significantly influences the yield and purity of the final product. Different agents exhibit varying reactivities and selectivities.

Concentrated sulfuric acid is a commonly employed sulfonating agent. quora.comquora.com When heated with m-dichlorobenzene, it produces a mixture of isomeric dichlorobenzenesulfonic acids. vedantu.com The reaction is reversible, and the position of the sulfonic acid group can be influenced by the reaction temperature. At lower temperatures, the kinetically controlled product may be favored, while higher temperatures can lead to the thermodynamically more stable isomer. quora.com

Oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a more potent sulfonating agent than concentrated sulfuric acid alone. youtube.comyoutube.com The presence of free SO₃, a strong electrophile, accelerates the rate of sulfonation. The use of oleum can often lead to higher yields and can sometimes influence the isomeric distribution of the products. A method for the selective sulfonation of m-dichlorobenzene in a mixture with p-dichlorobenzene involves using sulfur trioxide at temperatures below 40°C, followed by heating to complete the reaction. googleapis.com

Chlorosulfonic acid (ClSO₃H) is another powerful sulfonating and chlorosulfonating agent. rsc.orgglobalspec.com Its reaction with aromatic compounds can be vigorous. youtube.com The use of chlorosulfonic acid can offer advantages in terms of selectivity under specific conditions. rsc.orgglobalspec.com However, at higher temperatures, it can also act as a chlorinating agent. rsc.orgglobalspec.com For instance, the reaction of p-dichlorobenzene with excess chlorosulfonic acid at 140°C results in 1,2,4,5-tetrachlorobenzene. rsc.orgglobalspec.com

Optimization of Reaction Conditions for Enhanced Synthesis

ReactantSulfonating AgentKey ConditionsPrimary Product(s)
m-DichlorobenzeneConcentrated H₂SO₄HeatingThis compound and other isomers quora.comvedantu.com
m-DichlorobenzeneOleum (H₂SO₄ + SO₃)Controlled temperatureThis compound googleapis.com
m-DichlorobenzeneChlorosulfonic AcidVaries2,4-Dichlorobenzenesulfonyl chloride/acid
Temperature Control Strategies to Prevent Side Reactions

The sulfonation of aromatic compounds is a notably exothermic reaction, making temperature control a critical parameter for success. In the synthesis of this compound, maintaining an optimal temperature range is crucial to prevent the formation of undesirable byproducts, primarily sulfones. numberanalytics.comchemithon.com

Several strategies are employed to manage the reaction temperature effectively:

Optimal Temperature Ranges: Research indicates that specific temperature ranges can enhance selectivity for the desired sulfonic acid. For instance, processes for similar compounds involve heating at temperatures between 130°C and 185°C. google.comicrwhale.org One process for preparing a related chlorobenzenesulfonic acid notes that temperatures from 170°C to 210°C result in particularly high selectivity and a sufficient reaction rate. google.com

Gradual Reagent Addition: The sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, is often added slowly or dropwise to the reaction mixture. This method allows the heat generated by the reaction to dissipate gradually, preventing sharp spikes in temperature that could lead to side reactions.

Cooling Systems: For reactions that are highly exothermic or need to be conducted at or below room temperature, external cooling systems like ice-water baths are utilized. google.com This is particularly common during the initial mixing of reactants.

Use of Solvents: Inert solvents can act as a heat sink, absorbing the excess energy produced during the reaction and helping to maintain a stable temperature.

Table 1: Reported Temperature Conditions for Sulfonation of Dichlorinated Aromatics

Starting Material Sulfonating Agent Temperature Notes Source
2,4-dichloro three benzyl (B1604629) chlorides Chlorosulfonic Acid 130-150 °C Reaction time of 1-6 hours for synthesis of a derivative. google.com
o-dichlorobenzene Concentrated H₂SO₄ 185±5 °C Synthesis of 3,4-dichlorobenzenesulfonic acid. icrwhale.org
m-xylene Chlorosulfonic Acid 15 °C Controlled with an ice-water bath during addition. google.com
Monitoring Reaction Progress via Analytical Techniques

To ensure the reaction proceeds to completion and to optimize yield, the progress of the synthesis is monitored using various analytical methods. These techniques allow chemists to track the consumption of the starting materials (e.g., 1,3-dichlorobenzene) and the formation of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly ion-exchange HPLC (HPIEC), is a highly effective method for separating and quantifying sulfonated aromatic compounds. researchgate.net By taking small samples from the reaction mixture at various intervals, the concentration of the product can be determined, signaling the reaction's endpoint.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information and confirmation of the molecular weight of the synthesized compound and any byproducts. researchgate.net

Scanning Electrochemical Microscopy (SECM): SECM is an advanced technique that can be used to probe the reactivity of surfaces during electrochemical processes. illinois.edu It can be applied to study the sulfonation process at a micro-level, providing insights into reaction mechanisms and kinetics. illinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the final product and identify the structure of any impurities, confirming the isomeric purity of the this compound. google.com

Table 2: Analytical Techniques for Monitoring Sulfonation Reactions

Technique Application Advantages Source
HPLC-MS Separation and identification of sulfonated compounds. High efficiency and suitability for volatile buffers. researchgate.net
SECM Local investigation of sulfation processes. Provides insights into reaction mechanisms and surface activity. illinois.edu
NMR Spectroscopy Structural characterization of products and impurities. Provides detailed structural information. google.com
Purification Methods for Synthesized this compound

After the synthesis is complete, the crude product contains unreacted starting materials, the sulfonating agent, and various byproducts. Several purification methods are employed to isolate this compound with high purity.

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent (such as an ethanol-water mixture) at an elevated temperature, and as the solution cools, the pure sulfonic acid crystallizes out, leaving impurities behind in the solution. google.comgoogle.comchemicalbook.com

Precipitation: The product can be precipitated from the reaction mixture by altering the solvent composition or pH. For instance, after sulfonation, the reaction mixture can be poured into a large volume of cold water or an ice-water mixture, causing the less soluble sulfonic acid to precipitate. google.com

Extraction: Liquid-liquid extraction can be used to separate the sulfonic acid from non-polar impurities or to remove it from the aqueous reaction mixture. google.com

Purification via Salt Formation: An effective technique involves converting the sulfonic acid into a salt with an organic base. This salt can often be easily purified by crystallization. Subsequently, the purified salt is treated with a strong acid to regenerate the pure sulfonic acid. researchgate.net

Alternative Synthetic Pathways and Advanced Techniques

Beyond direct sulfonation, other synthetic routes and modern techniques are being explored to optimize the synthesis of this compound.

Multi-Step Approaches via Chlorosulfonation and Hydrolysis

An important alternative pathway involves a two-step process: chlorosulfonation followed by hydrolysis. This method can offer better control over the reaction and may prevent the formation of certain byproducts associated with direct sulfonation using sulfuric acid or oleum. utdallas.edu

Chlorosulfonation: In the first step, 1,3-dichlorobenzene (B1664543) is reacted with chlorosulfonic acid (HSO₃Cl). This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding 2,4-dichlorobenzenesulfonyl chloride. This intermediate is generally stable and can be isolated. utdallas.educhegg.com

Hydrolysis: The isolated 2,4-dichlorobenzenesulfonyl chloride is then subjected to hydrolysis. By reacting it with water, the sulfonyl chloride group is converted into a sulfonic acid group (-SO₃H), yielding the final product, this compound. chegg.com

This multi-step approach is advantageous because sulfonyl chlorides are often less reactive in side reactions than the corresponding sulfonic acids under the initial reaction conditions.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry for dramatically accelerating reaction rates. asianpubs.orgirjmets.com This method utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture. irjmets.com

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles have been successfully applied to a wide range of other organic reactions, including those involving substituted aromatic compounds. asianpubs.orgasianpubs.orgnih.gov The potential benefits include:

Reduced Reaction Times: Reactions that might take hours using conventional heating can often be completed in minutes. asianpubs.orgnih.gov

Increased Yields: The rapid heating can minimize the formation of degradation products or side-reaction byproducts.

Enhanced Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

The application of this technique could provide a faster and more efficient route to synthesizing this compound. irjmets.com

Industrial-Scale Production Considerations and Process Chemistry

The large-scale production of this compound requires careful consideration of process chemistry, safety, cost, and waste management. Direct sulfonation is one of the most significant reactions in the industrial organic chemistry sector. chemicalbook.com

Choice of Sulfonating Agent: While sulfuric acid is a common reagent, industrial processes often use oleum (fuming sulfuric acid) or sulfur trioxide (SO₃) gas to avoid the equilibrium limitations caused by water formation. chemicalbook.comwikipedia.org Using SO₃ gas, often diluted with an inert gas like dry air or nitrogen, helps to moderate the highly exothermic reaction and dissipate heat effectively. chemicalbook.com Chlorosulfonic acid is also a viable, highly reactive agent for industrial production. chemithon.com

Process Control and Automation: To ensure safety and consistency, modern industrial synthesis may employ automated continuous manufacturing systems. mdpi.com Continuous stirred-tank reactors (CSTRs) can be used to carefully control reaction parameters like temperature, pressure, and reactant feed rates in real-time. mdpi.com

Molar Ratio Control: Controlling the molar ratio of the sulfonating agent to the organic raw material is vital to achieving high product quality and minimizing the formation of sulfones and other impurities. chemithon.com

Reactor Design for Corrosive Sulfonating Agents

The selection of reactor materials and design is paramount in the sulfonation of dichlorobenzene due to the highly corrosive nature of sulfonating agents like chlorosulfuric acid and sulfur trioxide. The reaction is also highly exothermic, demanding efficient heat removal to prevent runaway reactions and the formation of undesirable byproducts. google.comchemithon.com

For batch processes, glass-lined, stirred, and sealed reactors are a common choice. chemithon.com The glass lining provides excellent resistance to the corrosive acids, while the sealed design prevents the escape of hazardous fumes. These reactors must be equipped with robust heating and cooling jackets to manage the reaction temperature precisely. A good refrigeration system is essential for effective heat removal. chemithon.com

Continuous sulfonation processes often employ falling film reactors. In this design, the organic reactant flows as a thin film down the reactor wall, while the sulfonating agent is introduced as a gas. This setup offers excellent heat and mass transfer, allowing for better control of the reaction.

A critical design feature for reactors using chlorosulfuric acid is an integrated absorber system. The reaction of chlorosulfuric acid with aromatic compounds liberates hydrogen chloride (HCl) gas. wikipedia.orgchemithon.com The reactor is typically held under a slight vacuum to facilitate the removal of this HCl gas, which is then passed through an absorber. chemithon.com

The materials of construction are a key consideration, as summarized in the table below.

Reactor ComponentPreferred MaterialRationale
Main VesselGlass-lined SteelHigh resistance to corrosive acids like chlorosulfuric acid and sulfuric acid. lsu.edu
Agitator/StirrerGlass-lined SteelEnsures proper mixing while resisting corrosion.
Fittings/NozzlesGlass-lined SteelMaintains corrosion resistance throughout the system.
GasketsTeflon (PTFE)Chemically inert and resistant to corrosive agents.
Off-gas SystemGlass-lined Steel/AlloyTo handle corrosive HCl gas produced during the reaction. chemithon.com
Alternative MaterialStainless SteelCan be used if minor iron contamination of the product is acceptable. lsu.edu

Strategies for Waste Management and Acid Stream Neutralization

The production of this compound generates several waste streams that require careful management to minimize environmental impact and ensure safe operation. The primary waste products are acidic gases and liquid acid streams.

Gaseous Waste: The most significant gaseous byproduct when using chlorosulfuric acid is hydrogen chloride (HCl). chemithon.com This is typically handled by scrubbing the off-gas stream. The HCl can be absorbed in water to produce a dilute hydrochloric acid solution, which may be usable in other processes or requires neutralization before disposal. chemithon.com Alternatively, the gas can be neutralized by scrubbing with a dilute basic solution. chemithon.com

Liquid Waste: Liquid waste streams primarily consist of spent sulfuric acid, especially when oleum is used as the sulfonating agent. chemithon.com The high cost of disposing of this "spent" acid has made processes that generate it less economically viable. chemithon.com

Wastewater from the process, which may contain residual this compound and other inorganic salts, presents a treatment challenge. One patented method for treating similar 3,4-dichlorobenzenesulfonic acid wastewater involves a multi-step process:

Extraction: The acidic wastewater is treated with an organic extraction agent to transfer the dichlorobenzenesulfonic acid from the aqueous phase to the organic phase. google.com

Reverse Extraction: The organic phase is then treated with a reverse extraction agent to recover the sulfonic acid as a salt. google.com

Crystallization: The recovered salt is purified by cooling and crystallization. google.com

Recycling: This process allows for the recovery of the valuable sulfonic acid derivative and enables the recycling of inorganic salts from the remaining wastewater. google.com

For spills, a recommended strategy is to contain the spill and then neutralize the acid. This can be achieved by carefully applying an alkali. For larger outdoor spills, water fog or mechanical foam can be used to dilute the acid to a non-fuming strength before neutralization. lsu.edu

A summary of waste streams and their management strategies is provided below.

Waste StreamSourceManagement Strategy
Hydrogen Chloride (HCl) GasReaction of chlorosulfuric acid with dichlorobenzeneScrubbing with water to form dilute HCl or neutralization with a basic solution. chemithon.com
Spent Sulfuric AcidUse of oleum as sulfonating agentSeparation from the product mixture and subsequent disposal or reprocessing. chemithon.com
Acidic WastewaterReactor cleaning, product washingExtraction and reverse extraction to recover sulfonic acid salts, followed by crystallization. google.com
Accidental SpillsLeaks, handling errorsContainment followed by neutralization with an alkali; dilution with water fog for large spills. lsu.edu

In-line Quality Control in Large-Scale Manufacturing

Maintaining consistent product quality in the large-scale manufacturing of this compound hinges on rigorous in-line quality control. The primary focus of this control is the precise management of the reaction stoichiometry and conditions to maximize the yield of the desired isomer and minimize the formation of byproducts.

A crucial parameter to control is the mole ratio of the sulfonating agent to the aromatic feedstock. An incorrect mole ratio can lead to the formation of off-specification material or undesirable byproducts such as sulfones. google.com Continuous, precise control is achieved through the use of highly accurate mass flow meters for both the organic feed and the sulfonating agent. chemithon.com

Modern manufacturing facilities are increasingly adopting real-time monitoring techniques to gain deeper insight into the reaction progress. These Process Analytical Technologies (PAT) allow for immediate adjustments to be made, ensuring the reaction stays within its optimal window.

In-line Monitoring TechniquePrincipleApplication in Sulfonation
Raman Spectroscopy Measures the vibrational modes of molecules, which are unique for each compound.Can be used with a flow cell to monitor the disappearance of starting materials and the appearance of the product in real-time by tracking unique spectral bands. nih.gov
Mass Spectrometry (e.g., PESI-MS) Ionizes molecules and separates them based on their mass-to-charge ratio.Enables rapid monitoring of changes in molecular weight, allowing for the direct observation of product formation and consumption of reactants without chromatographic separation. shimadzu.com
Benchtop NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Can be used for real-time reaction monitoring to optimize reaction conditions, enhance yield, and minimize waste. magritek.com

The implementation of these in-line quality control measures allows for a more robust and efficient manufacturing process, leading to a consistently high-purity product. Automation plays a significant role, with feedback controllers adjusting pumping rates and other parameters based on real-time data from gravimetric balances and analytical probes. nih.gov

Chemical Reactivity and Derivatization Studies of 2,4 Dichlorobenzenesulfonic Acid

Intrinsic Reactivity of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is the primary determinant of the compound's acidic nature and also a site for potential chemical modification through desulfonation.

Acidic Properties and Protonation Equilibria in Various Media

2,4-Dichlorobenzenesulfonic acid is a strong organic acid. Its acidity stems from the electron-withdrawing nature of the sulfonyl group, further enhanced by the two chlorine atoms on the benzene (B151609) ring. This leads to a high degree of ionization in aqueous solutions. The predicted pKa value for this compound is approximately -1.35, indicating that it is a stronger acid than sulfuric acid. In aqueous media, it exists almost entirely in its deprotonated, sulfonate anion form.

The protonation behavior of sulfonic acids is significantly influenced by the solvent medium. In strongly acidic, non-aqueous solvents like concentrated sulfuric acid, the equilibrium can be shifted. For instance, studies on the protonation of gramine (B1672134) in concentrated sulfuric acid have shown that immediate protonation of the dimethylamino group is followed by a fast protonation of the indole (B1671886) nucleus. While specific studies on the protonation equilibria of this compound in various media are not extensively documented, it is expected to behave as a base in superacidic media, where it can be protonated. The extent of protonation and the specific equilibria involved would depend on the acidity of the medium, as described by acidity functions like the Hammett acidity function (H₀). clockss.orglibretexts.org

The dielectric constant of the solvent also plays a crucial role in protonation equilibria. Generally, a decrease in the dielectric constant of the medium can lead to an increase in the pKa values, indicating a decrease in acidity. This is attributed to the dominance of electrostatic forces in the protonation-deprotonation equilibria.

Desulfonation Mechanisms and Applications

Desulfonation is the reverse reaction of sulfonation, involving the removal of the sulfonic acid group from the aromatic ring. This reaction is typically achieved by heating the sulfonic acid in dilute aqueous acid. youtube.comyoutube.com The general mechanism for the desulfonation of benzenesulfonic acid involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid. youtube.com

Desulfonation has practical applications in organic synthesis, where the sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. For example, to synthesize a specific isomer that may be difficult to obtain directly, a sulfonic acid group can be introduced to block a more reactive position, the desired substitution can then be carried out, and finally, the sulfonic acid group is removed via desulfonation. wikipedia.org

Transformations Involving Chlorine Substituents

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, under forcing conditions or with appropriate activation, they can undergo transformation.

Nucleophilic Substitution Reactions of Ring-Bound Chlorine Atoms

Nucleophilic aromatic substitution (SNA_r) of aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the halogen. In this compound, the sulfonic acid group is a meta-directing deactivator, which does not strongly activate the chlorine atoms for nucleophilic attack.

However, reactions with strong nucleophiles like amines can occur, although they may require harsh conditions. youtube.comdocbrown.info For instance, the reaction of halogenoalkanes with ammonia (B1221849) or amines is a known method for synthesizing amines via nucleophilic substitution. libretexts.orgdocbrown.info While direct studies on this compound are limited, related compounds like 2,4-dichloropyrimidines show regioselective substitution with amines. nih.gov It is plausible that under suitable conditions, the chlorine atoms in this compound could be displaced by nucleophiles. For example, the reaction of 2,4-dichlorobenzoic acid with amines has been studied, indicating the potential for such transformations on the dichlorinated benzene ring.

The reactivity of the two chlorine atoms may differ. The chlorine at position 2 is ortho to the sulfonic acid group, while the chlorine at position 4 is para. The relative reactivity would depend on the specific reaction conditions and the nature of the nucleophile.

Functional Group Interconversions on the Aromatic Ring

Information regarding specific functional group interconversions on the aromatic ring of this compound is scarce in the available literature. However, general reactions of aryl chlorides and sulfonic acids can be considered. For example, the chlorine atoms could potentially be converted to other functional groups through transition metal-catalyzed cross-coupling reactions, although the presence of the sulfonic acid group might interfere.

The sulfonic acid group itself can be converted into other functionalities. For example, it can be converted into a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

Synthesis and Investigation of Novel Derivatives

The synthesis of derivatives of this compound often proceeds via the conversion of the sulfonic acid to a more reactive sulfonyl chloride. 2,4-Dichlorobenzenesulfonyl chloride can be prepared from this compound or its salts by reaction with reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org

This sulfonyl chloride is a key intermediate for the synthesis of a variety of derivatives. For example, it can react with ammonia or amines to form the corresponding sulfonamides. The synthesis of 2,3-dichlorobenzenesulfonamide (B1312514) has been reported from the reaction of 2,3-dichlorobenzenesulfonyl chloride with concentrated ammonium (B1175870) hydroxide. prepchem.com A similar approach could be applied to synthesize 2,4-dichlorobenzenesulfonamide (B1301883). Patents describe the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related compound, which involves the ammonolysis of a sulfonyl chloride intermediate. google.comgoogle.com

Furthermore, 2,4-dichlorobenzenesulfonyl chloride can react with alcohols to form sulfonate esters. rsc.org These derivatives are of interest for their potential biological activities and as intermediates in further chemical synthesis.

Below is a table summarizing the synthesis of some derivatives based on related dichlorinated benzenesulfonyl chlorides.

Starting MaterialReagent(s)ProductReference
2,3-Dichlorobenzenesulfonyl chlorideConcentrated Ammonium Hydroxide2,3-Dichlorobenzenesulfonamide prepchem.com
2,4-Dichlorobenzyl chlorideAzobisisobutyronitrile, Triethanolamine, Chlorine2,4-Dichlorobenzyl chloride patsnap.com
2,4-Dichlorobenzoic acidChlorosulfonic acid, Sodium sulfate, NMP; then Ammonia2,4-Dichloro-5-sulfamoylbenzoic acid google.com

Preparation of 2,4-Dichlorobenzenesulfonyl Chloride Intermediates

The conversion of this compound to its corresponding sulfonyl chloride is a critical step for subsequent derivatization. 2,4-Dichlorobenzenesulfonyl chloride serves as a key intermediate, or heterocyclic building block, for the synthesis of more complex molecules. caymanchem.com This transformation is typically achieved through reaction with a chlorinating agent. A common laboratory and industrial method involves treating the sulfonic acid with reagents such as chlorosulfonic acid or thionyl chloride.

The resulting 2,4-dichlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative that is essential for creating sulfonamide and sulfonate ester linkages. chemicalbook.com This intermediate is a solid at room temperature and has been utilized in the synthesis of various compounds, including nicotinyl arylsulfonylhydrazides and hexahydropyrazino[1,2-a]pyrimidine derivatives. caymanchem.comchemicalbook.com

Table 1: Properties of 2,4-Dichlorobenzenesulfonyl Chloride

PropertyValue
CAS Number 16271-33-3 sigmaaldrich.com
Molecular Formula C₆H₃Cl₃O₂S caymanchem.com
Molecular Weight 245.5 g/mol caymanchem.com
Melting Point 55-58 °C chemicalbook.comsigmaaldrich.com
Appearance Solid caymanchem.com

Synthesis and Research on Sulfonamide Derivatives for Targeted Applications

The 2,4-dichlorobenzenesulfonyl chloride intermediate is highly valuable for synthesizing sulfonamide derivatives, which have been investigated for various targeted applications, particularly in medicinal chemistry. The synthesis involves the reaction of the sulfonyl chloride with a primary or secondary amine, leading to the formation of a stable sulfonamide bond.

Researchers have focused on creating novel sulfonamide-based compounds for potential therapeutic use.

Anticancer Agents: One study involved the design and synthesis of new chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide structure. nih.gov These compounds, specifically (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, demonstrated significant anticancer effects against various human cancer cell lines, including cervical (HeLa), gastric adenocarcinoma (AGS), and acute promyelocytic leukemia (HL-60). nih.gov One derivative, in particular, showed high activity on the AGS cell line by arresting the cell cycle, depolarizing the mitochondrial membrane, and activating caspases 8 and 9. nih.gov

Antibacterial Agents: The 2,4-dichlorobenzenesulfonyl chloride building block has also been used to synthesize a class of 2-anilino substituted nicotinyl arylsulfonylhydrazides. caymanchem.com These compounds were evaluated and found to possess potential antibacterial activities in vitro. caymanchem.com

Table 2: Examples of Synthesized 2,4-Dichlorobenzenesulfonamide Derivatives and Their Applications

Derivative ClassSynthetic PrecursorTargeted ApplicationResearch Finding
Chalcone Derivatives 2,4-Dichlorobenzenesulfonamide nih.govAnticancerDisplayed IC₅₀ values in the range of 0.89-9.63 µg/mL against various cancer cell lines. nih.gov
Nicotinyl Arylsulfonylhydrazides 2,4-Dichlorobenzenesulfonyl chloride caymanchem.comAnticancer, AntibacterialShowed potential as both anticancer and antibacterial agents in laboratory studies. caymanchem.com

Oxidation and Reduction Pathways of the Sulfonyl Group

The sulfonyl group (-SO₃H) in this compound exhibits distinct behaviors under reductive and oxidative conditions.

Reduction Pathways (Desulfonation): The most significant reduction pathway for aromatic sulfonic acids is desulfonation, a reversible reaction where the sulfonic acid group is removed from the aromatic ring. numberanalytics.comlibretexts.org This process is typically achieved by heating the aromatic sulfonic acid in the presence of dilute aqueous acid, which cleaves the carbon-sulfur bond and replaces the sulfonyl group with a hydrogen atom. numberanalytics.com In the case of this compound, desulfonation would yield 1,3-dichlorobenzene (B1664543). The reversibility of sulfonation is a useful synthetic strategy, as the sulfonic acid group can be used to block a specific position on an aromatic ring during a multi-step synthesis and then be removed in a later step. minia.edu.eg

Oxidation Pathways: The sulfur atom in the sulfonic acid group is already in its highest oxidation state (+6), making the group itself resistant to further oxidation. However, the entire molecule can undergo oxidative degradation under harsh conditions. Studies on related chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid, have shown that techniques like supercritical water oxidation can lead to complete mineralization. nih.gov This process involves the breakdown of the aromatic ring and dechlorination, ultimately converting the organic compound into simpler inorganic substances like carbon dioxide and hydrochloric acid. nih.gov While the sulfonyl group is stable, the aromatic ring to which it is attached can be oxidized and destroyed under sufficiently aggressive conditions.

Electrophilic Aromatic Substitution Directing Effects of Substituents

When this compound undergoes further electrophilic aromatic substitution, the position of the incoming electrophile is determined by the directing effects of the substituents already present on the benzene ring: the two chlorine atoms and the sulfonic acid group. openstax.org

Substituent Properties:

Chlorine (-Cl): Halogens are classified as deactivating, ortho-, para-directing groups. openstax.orgquora.com They withdraw electron density from the ring through an inductive effect (-I), making the ring less reactive than benzene. quora.com However, they can donate electron density through resonance (+R), which stabilizes the reaction intermediates for ortho and para attack more than for meta attack. quora.comorganicchemistrytutor.com

Sulfonic Acid (-SO₃H): The sulfonic acid group is a strongly deactivating, meta-directing group. numberanalytics.com Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles. openstax.org

Combined Directing Effects: In this compound, the substituents are located at positions 1 (-SO₃H), 2 (-Cl), and 4 (-Cl).

The sulfonic acid group at C1 directs incoming electrophiles to the positions meta to it: C3 and C5.

The chlorine atom at C2 directs incoming electrophiles to the positions ortho and para to it: C6 and C4 (which is already substituted).

The chlorine atom at C4 directs incoming electrophiles to the positions ortho to it: C3 and C5.

The directing effects of the C1-sulfonic acid group and the C4-chlorine atom are reinforcing, both strongly favoring substitution at the C3 and C5 positions. While the C2-chlorine directs towards C6, this position is sterically hindered by being flanked by the bulky sulfonic acid group and another chlorine atom. Therefore, the combined electronic and steric effects predict that further electrophilic substitution on this compound will occur predominantly at the C3 and C5 positions.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The search for data regarding its environmental fate, transport, and degradation pathways did not yield the specific information required for the requested sections and subsections.

The available research data predominantly focuses on other, more widely studied compounds with similar names, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorophenol (B122985) (2,4-DCP), and 2,4-dichlorobenzoic acid.

Specifically, no information could be found concerning:

The identification of this compound in groundwater as an industrial chemical.

Its characterization as a transformation product in environmental samples.

Assessments of its environmental half-lives and stability.

Studies on its adsorption and desorption processes in soil and sediment.

Data on its mobility and leaching potential in hydrogeological systems.

Due to this lack of specific scientific findings for this compound, the creation of a thorough, informative, and accurate article that strictly follows the provided outline cannot be accomplished.

Environmental Fate, Transport, and Degradation Pathways

Degradation Mechanisms in Natural and Engineered Systems

The environmental persistence of 2,4-dichlorobenzenesulfonic acid is determined by its susceptibility to various degradation processes. These include photochemical reactions, chemical hydrolysis, and microbial metabolism. The presence of both chlorine atoms and a sulfonic acid group on the benzene (B151609) ring influences its reactivity and the pathways through which it is transformed.

Photolytic Degradation under UV Irradiation

The degradation of this compound can be initiated by the absorption of ultraviolet (UV) radiation. While direct photolysis in water is generally a slow process for many aromatic compounds, the presence of photosensitizers or the use of advanced oxidation processes can significantly enhance the degradation rate.

Research on the photolytic behavior of similar chlorinated aromatic compounds provides insights into the potential degradation pathways. For instance, the photolysis of chlorobenzene (B131634) in solution has been proposed to proceed through the formation of highly reactive intermediates like phenyl cations, which can then react with surrounding molecules. nih.govnih.gov Studies on the photocatalytic degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related compound, have shown that using catalysts like titanium dioxide (TiO2) under UV or visible light can lead to high degradation and mineralization efficiencies. researchgate.netmdpi.comnih.govrsc.org The degradation of 2,4-D is often initiated by the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring. researchgate.net The degradation of 2,4-D has been shown to be effective under various light sources, including UV light, visible light, and sunlight, when appropriate catalysts are used. researchgate.net

While specific quantum yields and detailed photoproduct analyses for this compound are not extensively documented, it is anticipated that UV irradiation could lead to the cleavage of the carbon-chlorine bond or the carbon-sulfur bond, as well as hydroxylation of the aromatic ring, leading to the formation of various intermediates. The efficiency of photolytic degradation is also wavelength-dependent, with different UV wavelengths potentially leading to different degradation products and efficiencies. mdpi.com

Hydrolytic Stability and Pathways at Varying pH

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems. Benzenesulfonic acids are generally strong acids and are almost completely dissociated in water. acs.org Their salts are typically stable in aqueous solutions at neutral pH.

The hydrolysis of benzenesulfonic acid itself to form phenol (B47542) and sulfuric acid is known to occur, but this reaction generally requires high temperatures (around 200 °C). wikipedia.org This suggests that under typical environmental conditions, the sulfonic acid group is relatively stable to hydrolysis.

The pH of the aqueous environment can influence the stability and reactivity of organic compounds. For many compounds, hydrolysis rates are pH-dependent. libretexts.orgyoutube.comresearchgate.net For instance, the stability of some compounds, like 2-chloro-2'-deoxyadenosine, has been shown to decrease markedly at acidic pH, while remaining stable at neutral and basic pH. nih.gov In the case of this compound, as a strong acid, it will exist as the benzenesulfonate (B1194179) anion over a wide pH range. While specific data on the hydrolytic stability of this compound at varying pH is limited, the general stability of the C-S bond in aromatic sulfonic acids suggests that hydrolysis is likely to be a slow process under most environmental pH and temperature conditions.

A summary of the expected hydrolytic behavior of this compound is presented in the table below.

pH RangeExpected Hydrolytic StabilityPotential Hydrolysis Products (under harsh conditions)
AcidicLikely stable under typical environmental conditions.2,4-Dichlorophenol (B122985), Sulfuric Acid
NeutralLikely stable under typical environmental conditions.2,4-Dichlorophenol, Sulfuric Acid
BasicLikely stable under typical environmental conditions.2,4-Dichlorophenoxide, Sulfite

Microbial Biotransformation and Biodegradation Potential

Microbial degradation is a key process in the removal of many organic pollutants from the environment. The presence of the sulfonic acid group and chlorine substituents on the benzene ring makes this compound a xenobiotic compound, and its biodegradation can be challenging for microorganisms. scispace.com However, various microbial strains have been shown to degrade sulfonated and chlorinated aromatic compounds.

The biodegradation of aromatic sulfonic acids can proceed through different enzymatic pathways. Some bacteria are capable of utilizing aromatic sulfonates as a source of sulfur for growth. d-nb.info This process involves the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite, which can then be assimilated by the cell. The initial step in the metabolism of benzenesulfonates by some bacteria, such as Alcaligenes sp. strain O-1, is transport into the cell, followed by dioxygenation to form catechols. nih.gov

The degradation of chlorinated benzenes often involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. nih.govub.edu These intermediates are then further metabolized through ring cleavage and subsequent reactions that lead to intermediates of central metabolic pathways like the Krebs cycle. ub.edunih.gov

Given these precedents, the microbial degradation of this compound is likely to involve one or more of the following steps:

Desulfonation: Enzymatic removal of the sulfonate group to yield 2,4-dichlorophenol.

Dioxygenation: Initial attack on the aromatic ring by a dioxygenase, leading to a dichlorinated dihydroxybenzenesulfonic acid or a chlorocatechol after desulfonation.

Reductive Dechlorination: Under anaerobic conditions, the removal of chlorine atoms may occur. nih.gov

Numerous bacterial genera have been identified as capable of degrading chlorinated aromatic compounds, including Pseudomonas, Burkholderia, Sphingomonas, and Alcaligenes. nih.govnih.govfrontiersin.org The specific microbial community present in a contaminated site will determine the rate and extent of biodegradation.

A table summarizing the potential microbial degradation pathways is provided below.

Degradation PathwayKey EnzymesPotential IntermediatesMicrobial Genera Implicated (in related compound degradation)
Aerobic DegradationDioxygenases, Monoxygenases2,4-Dichlorophenol, ChlorocatecholsPseudomonas, Burkholderia, Alcaligenes, Sphingomonas
Anaerobic DegradationReductive DehalogenasesChlorobenzenesulfonic acids, Benzenesulfonic acidDehalococcoides, Dehalobacter
Sulfur Source UtilizationSulfonatases2,4-Dichlorophenol, SulfiteArthrobacter

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds like 2,4-dichlorobenzenesulfonic acid. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. Liquid chromatography and gas chromatography are the principal techniques employed, each with specific methodologies tailored to the physicochemical properties of sulfonic acids.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile, polar compounds such as this compound and related substances. deswater.com Its versatility allows for the separation of complex mixtures without the need for chemical derivatization, which is often required for gas chromatography. deswater.comresearchgate.net The development of a robust HPLC method involves the careful optimization of the mobile phase and the selection of an appropriate stationary phase to achieve the desired resolution, sensitivity, and analysis time.

The composition of the mobile phase is a critical parameter in HPLC that governs the retention and elution of analytes. For acidic compounds like this compound, the mobile phase typically consists of an aqueous component (often containing a buffer or acid) and an organic solvent.

Organic Solvents: Acetonitrile (B52724) is a common organic modifier due to its low viscosity, UV transparency, and high elution strength. deswater.com Methanol is another frequently used solvent. nih.gov The ratio of the organic solvent to the aqueous phase is adjusted to control the retention time of the analyte.

pH and Additives: The pH of the mobile phase is crucial for controlling the ionization state of acidic analytes. For sulfonic acids, which are strong acids, the mobile phase is often acidified to suppress ionization and improve peak shape. upce.cz Additives such as acetic acid, formic acid, or phosphate (B84403) buffers are commonly used. deswater.comnih.govnih.gov For instance, a mobile phase for analyzing 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound, consisted of acetonitrile, deionized water, and acetic acid in a ratio of 80:19.5:0.5. deswater.com Another method utilized a gradient elution with acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid. nih.gov The use of additives like inorganic salts or ionic liquids can also enhance separation and resolution on the column. nih.gov

Table 1: Examples of Mobile Phase Compositions in HPLC Analysis of Acidic Compounds

Target Analyte(s)Mobile Phase CompositionCommentsSource(s)
2,4-Dichlorophenoxyacetic acidAcetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v/v)Isocratic method with UV detection at 283 nm. deswater.com
2,4-Dichlorophenoxyacetic acidGradient of Acetonitrile and 0.02 M Ammonium Acetate (containing 0.1% formic acid)Gradient elution used for pharmacokinetic studies. nih.gov
Bioactive Compounds (Acids)Methanol/Water (40:60 v/v) with 0.01 mol/L [BMIM][BF4] (ionic liquid)Additive used to enhance separation and resolution. nih.gov
Sulfonated Dye IntermediatesMethanol and WaterA simple mobile phase suitable for many sulfonated intermediates. upce.cz

The choice of stationary phase (the column) is fundamental to achieving successful separation. The chemistry of the stationary phase determines the primary interaction mechanism with the analyte.

C18 (Reversed-Phase): C18 columns, where the silica (B1680970) support is functionalized with octadecylsilane, are the most widely used stationary phases in reversed-phase HPLC. hplc.eu Separation is based on hydrophobic interactions. C18 phases are versatile and can be used for separating a wide range of acidic, basic, and neutral compounds. halocolumns.comobrnutafaza.hr They have been successfully employed in methods for analyzing related acidic compounds like 2,4-D. deswater.comnih.gov These columns are typically stable in a pH range of 2 to 7.5 or higher, depending on the specific product. halocolumns.comglsciencesinc.com

Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities. thermofisher.com This dual retention mechanism offers unique selectivity, especially for compounds that are difficult to separate using a single mode of interaction. tosohbioscience.com For sulfonic acids, a mixed-mode column combining reversed-phase characteristics with anion-exchange capabilities can provide enhanced retention and separation from matrix components. nih.govsielc.com For example, a weak anion exchange/reversed-phase column was used for the simultaneous analysis of 22 perfluoroalkylated carboxylic and sulfonic acids. nih.gov

Anion-Exchange Chromatography (AEC): AEC separates molecules based on their net negative charge. Stationary phases for AEC contain fixed positive charges that interact with anionic analytes like dissociated sulfonic acids. Strong Anion Exchange (SAX) columns are particularly relevant and have been used in tandem with C18 columns for complex separations. researchgate.net

Table 2: Comparison of Stationary Phases for Sulfonic Acid Analysis

Stationary PhasePrimary Interaction(s)Typical AnalytesAdvantagesSource(s)
C18 Hydrophobic (Van der Waals forces)Non-polar to moderately polar compounds; acids, bases, neutrals.High versatility, robustness, wide availability. hplc.euhalocolumns.comobrnutafaza.hr
Mixed-Mode Hydrophobic and Ion-ExchangeComplex mixtures, ionic and non-ionic compounds.Enhanced selectivity and resolution, salt tolerance. thermofisher.comtosohbioscience.comsielc.com
Anion-Exchange Electrostatic (Ionic)Anions, acidic compounds (e.g., sulfonic acids, carboxylic acids).Strong retention of charged species, separation based on charge. researchgate.netyoutube.com

Sequential Elution-Liquid Chromatography (SE-LC) is an advanced technique that uses conventional HPLC instrumentation to separate compounds by class and within each class by employing two or more sequential elution modes. researchgate.net This is particularly useful for analyzing samples containing a diverse mix of compounds, such as weak acids, neutral compounds, and strongly charged ions.

In a notable study, a novel SE-LC method was validated for the separation of such a multi-class mixture. researchgate.net The method utilized a tandem column setup consisting of a C18 column followed by a Strong Anion-Exchange (SAX) column. This configuration allowed for the successful separation of a complex mixture that included 2,5-dichlorobenzenesulfonic acid , a positional isomer of the target compound. researchgate.net The use of sequential elution modes in this setup demonstrates a powerful strategy for resolving complex samples containing different classes of analytes, including dichlorobenzenesulfonic acids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2-µm particles. This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times.

The smaller particle size leads to higher efficiency separations, allowing for the use of shorter columns or faster flow rates without sacrificing resolution. This capability is particularly valuable for high-throughput analysis, where a large number of samples must be processed quickly. For example, a UPLC method for the analysis of benzenesulfonic acid reduced the analysis time from over 20-30 minutes with HPLC to just 5 minutes. This increase in speed enhances laboratory productivity while decreasing solvent consumption. UHPLC, often coupled with tandem mass spectrometry (MS/MS), has been effectively used to monitor sulfonamides and their transformation products, such as benzenesulfonic acid, in environmental samples like soil. nih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, like other sulfonic acids, is a non-volatile and highly polar ionic compound, making it unsuitable for direct GC analysis. upce.cz To overcome this limitation, a chemical modification step known as derivatization is required. upce.czyoutube.com

Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative that can be readily analyzed by GC. youtube.comyoutube.com This process typically involves replacing the active hydrogen of the sulfonic acid group with a non-polar chemical group. youtube.com

Several derivatization strategies can be considered:

Esterification: This is a common method where the sulfonic acid is converted into an ester. For the related compound 2,4-dichlorophenoxyacetic acid, derivatization to its methyl ester or 2-chloroethyl ester has been employed for GC analysis. nih.gov Reagents like diazomethane (B1218177) or, as a safer alternative, boron trichloride/2-chloroethanol (BCl₃/2-chloroethanol) can be used. nih.gov

Alkylation/Silylation: These reactions replace the acidic proton with an alkyl or silyl (B83357) group (e.g., trimethylsilyl, TMS). youtube.comyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation, converting polar functional groups into non-polar TMS ethers or esters. youtube.com

Pentafluorobenzylation: Using a reagent like pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl (PFB) derivatives. These derivatives are highly sensitive to electron capture detection (ECD), a common detector in GC, and are well-suited for trace-level analysis of acidic pesticides and their metabolites. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of unwanted byproducts. youtube.comnih.gov While essential for GC analysis, the derivatization step adds complexity to the sample preparation process and can be a source of analytical error. researchgate.net

Table 3: Examples of Derivatization Reagents for GC Analysis of Acidic Compounds

Derivatization ReagentAbbreviationDerivative FormedTarget Functional Group(s)Source(s)
Boron trichloride/2-chloroethanolBCl₃/2-chloroethanol2-chloroethyl esterCarboxylic Acids nih.gov
Pentafluorobenzyl bromidePFBBrPentafluorobenzyl ester/etherCarboxylic Acids, Phenols nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) ester/etherAlcohols, Phenols, Carboxylic Acids, Amines youtube.com
Trimethyl sulfonium (B1226848) hydroxideTMSHMethyl esterFatty Acids nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely employed for its high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants like this compound.

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of polar, non-volatile compounds such as this compound. The technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

LC-MS methods are routinely developed for the quantitative determination of acidic compounds in complex samples. For instance, methods for the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) often utilize reversed-phase chromatography with a C8 or C18 column and a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol. tdl.orgnih.gov Given the strong acidic nature of the sulfonic acid group (SO₃H), analysis is typically performed in negative ion mode using electrospray ionization (ESI), which facilitates the formation of the deprotonated molecule [M-H]⁻. tdl.orgresearchgate.netupce.cz

A typical LC-MS analysis for this compound would involve separating the analyte from the sample matrix on an LC column, after which the eluent is introduced into the ESI source. The deprotonated molecule of this compound (exact mass: 225.9258 Da) would be detected, allowing for its selective quantification even in the presence of co-eluting interferences. massbank.jp The retention time and the specific m/z value provide a high degree of confidence in its identification.

Table 1: Illustrative LC-MS Parameters for Sulfonated Aromatic Acid Analysis

ParameterSettingPurpose
LC Column Reversed-Phase C18/C8Separates compounds based on hydrophobicity.
Mobile Phase Water/Acetonitrile with Formic AcidCreates a gradient to elute compounds of varying polarity. Acid improves peak shape and ionization.
Ionization Mode Electrospray Ionization (ESI), NegativeBest for acidic compounds, forming [M-H]⁻ ions. upce.cz
MS Detection Selected Ion Monitoring (SIM)Targets the specific m/z of the deprotonated molecule for high sensitivity and selectivity.
Quantification External calibration curveDetermines the concentration of the analyte based on the response of known standards. researchgate.net

This table presents typical parameters used for the analysis of compounds structurally similar to this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. This capability is crucial for non-target screening, where the objective is to identify unknown or unexpected compounds in a sample without relying on reference standards for every potential contaminant. chromatographyonline.comnih.gov

In the context of environmental analysis, an HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can detect a feature corresponding to the deprotonated molecule of this compound. mdpi.comufz.de By measuring its mass with high accuracy (e.g., m/z 225.9255), a unique elemental formula (C₆H₃Cl₂O₃S⁻) can be confidently assigned. massbank.jpnih.gov The characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) provides further confirmation of the identification. This non-targeted approach is invaluable for discovering the presence of this compound in samples where it is not a primary target of analysis. chromatographyonline.com

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of unknown compounds, including the transformation products of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. nih.gov

For this compound ([M-H]⁻ at m/z 224.9), a characteristic fragmentation pathway would involve the neutral loss of sulfur trioxide (SO₃, 80 Da), a common fragmentation for sulfonic acids, yielding a dichlorophenolate anion at m/z 161. nih.govepa.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the parent compound and can be used to piece together the structure of its degradation products. For example, if a transformation product showed a precursor ion at m/z 240.9 (suggesting the addition of an oxygen atom) and then fragmented to a dichlorohydroxyphenolate anion, it would indicate enzymatic hydroxylation of the benzene (B151609) ring.

Table 2: Expected MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed FormulaProduct Ion (m/z)Proposed FormulaNeutral Loss
224.9186[C₆H₃³⁵Cl₂O₃S]⁻161.9488[C₆H₃³⁵Cl₂O]⁻SO₃
224.9186[C₆H₃³⁵Cl₂O₃S]⁻79.9568[SO₃]⁻•C₆H₃Cl₂•

Data is based on common fragmentation pathways of sulfonated aromatic compounds. The precursor m/z is based on the reported value for the 2,5-isomer. massbank.jp

Spectroscopic Methods for Structural Elucidation and Confirmation

While mass spectrometry provides information on molecular weight and formula, spectroscopic techniques like Nuclear Magnetic Resonance and Infrared Spectroscopy offer direct insights into the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete structural picture.

For this compound, the ¹H NMR spectrum would be expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring dictates the chemical shift and splitting pattern of these protons. The proton at position 6 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 3 as a doublet. The coupling constants (J-values) between these protons would confirm their relative positions on the ring.

The ¹³C NMR spectrum would display six signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbons directly bonded to the chlorine and sulfonic acid groups would be identifiable by their characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomSpectrumPredicted Chemical Shift (ppm)Multiplicity
H-3¹H NMR~7.6d
H-5¹H NMR~7.5dd
H-6¹H NMR~8.0d
C-1¹³C NMR~140s
C-2¹³C NMR~135s
C-3¹³C NMR~131d
C-4¹³C NMR~133s
C-5¹³C NMR~128d
C-6¹³C NMR~130d

Note: These are predicted values based on substituent effects on a benzene ring. Actual experimental values may vary depending on the solvent and other conditions. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. irdg.org

The IR spectrum of this compound would exhibit characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group would be prominent, typically appearing in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹, respectively. A broad absorption band for the O-H stretch of the sulfonic acid would also be present around 3000 cm⁻¹. Other key absorptions would include C-H stretching for the aromatic ring (above 3000 cm⁻¹), C=C ring stretching (around 1400-1600 cm⁻¹), and C-Cl stretching (typically 600-800 cm⁻¹). nih.govlibretexts.org

Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum, offering complementary data for a full structural confirmation. irdg.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Sulfonic Acid (O-H)Stretch, hydrogen-bonded2800-3200Strong, Broad
Aromatic (C-H)Stretch3000-3100Medium
Sulfonic Acid (S=O)Asymmetric Stretch1350-1470Strong
Aromatic (C=C)Ring Stretch1400-1600Medium
Sulfonic Acid (S=O)Symmetric Stretch1150-1210Strong
Carbon-Sulfur (C-S)Stretch650-750Medium
Carbon-Chlorine (C-Cl)Stretch600-800Strong

X-ray Crystallography for Detailed Structural Analysis of Derivatives and Hydrates

The process involves directing a beam of X-rays onto a single crystal of the substance. The atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct an electron density map of the crystal, from which the exact position of each atom can be determined.

Analytical Method Validation and Quality Assurance in Research

Analytical method validation is a critical process that confirms a developed analytical procedure is suitable for its intended purpose. nih.gov It ensures the reliability, reproducibility, and accuracy of results, which is essential for quality control and research applications. elementlabsolutions.comnih.gov For this compound, validating methods such as high-performance liquid chromatography (HPLC) involves assessing a range of specific performance parameters as stipulated by guidelines from bodies like the International Conference on Harmonization (ICH). nih.govresearchgate.netekb.eg

Evaluation of Linearity, Accuracy, Precision, and Robustness

The validation process rigorously evaluates several key characteristics to deem a method "fit-for-purpose". elementlabsolutions.com

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. nih.gov It is typically assessed by analyzing a minimum of five standards of different concentrations and evaluating the resulting data for its adherence to a linear model, often requiring a regression coefficient (R²) of ≥0.999. nih.gov

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted reference value. elementlabsolutions.comresearchgate.net It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. deswater.com

Precision: Precision expresses the degree of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). researchgate.net

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. elementlabsolutions.com It provides an indication of the method's reliability during normal use. elementlabsolutions.com

The following table presents validation data from a study on the closely related compound, 2,4-dichlorophenoxyacetic acid, which illustrates these parameters.

Validation ParameterExample Finding (for 2,4-dichlorophenoxyacetic acid)Source
Linearity Range0.01–50 µg/L deswater.com
Correlation Coefficient (R²)0.9999 deswater.com
Accuracy (Recovery %)95.98% to 115% in real water samples deswater.com
Precision (RSD%)Not explicitly stated in this study, but typically required to be low (e.g., <2%) researchgate.net
RobustnessMethod performance remains stable despite small, deliberate changes in parameters like pH and mobile phase composition. elementlabsolutions.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are essential performance characteristics in the validation of analytical methods, defining the lower limits of analytical capability. juniperpublishers.comnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govfudschem.com It represents the concentration at which a signal can be distinguished from the background noise with a certain level of confidence, typically with a signal-to-noise (S/N) ratio of 3:1. juniperpublishers.com At the LOD, the rate of false negatives is low. fudschem.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.govfudschem.com The LOQ is crucial for quantitative assays and is often determined as the concentration that yields a signal-to-noise ratio of 10:1. juniperpublishers.com It is the lowest concentration on the calibration curve. fudschem.com

These limits are specific to the matrix, method, and analyte. juniperpublishers.comeuropa.eu

ParameterTypical Signal-to-Noise (S/N) RatioDescriptionSource
LOD3:1Lowest concentration that can be reliably detected. juniperpublishers.com
LOQ10:1Lowest concentration that can be quantitatively measured with acceptable accuracy and precision. juniperpublishers.com

A study on determining the related compound 2,4-dichlorophenoxyacetic acid in water samples reported the following limits:

LOD: 0.004 µg/L deswater.com

LOQ: 0.01 µg/L deswater.com

Strategies for Mitigating Matrix Effects and Co-elution Challenges

When analyzing complex samples such as environmental water or biological fluids, other components in the sample matrix can interfere with the analysis of this compound. rsc.org This phenomenon, known as the matrix effect, can alter the ionization efficiency of the target analyte in techniques like liquid chromatography-mass spectrometry (LC-MS), leading to ion suppression or enhancement. rsc.orgnih.gov This negatively impacts accuracy, precision, and sensitivity. nih.gov Co-elution, where matrix components elute from the chromatography column at the same time as the analyte, is a primary cause of matrix effects. chromatographyonline.com Several strategies are employed to mitigate these challenges.

Effective Sample Preparation: The most direct approach is to remove interfering components before analysis. chromatographyonline.comlongdom.org Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are used to selectively isolate the analyte of interest from the bulk of the matrix. longdom.org Simple dilution of the sample can also reduce the concentration of interfering substances, thereby minimizing their impact. nih.gov

Chromatographic Optimization: Modifying the chromatographic conditions can achieve separation between the analyte and interfering matrix components. nih.govlongdom.org This can involve adjusting the mobile phase composition, changing the elution gradient, or using a different type of chromatography column to improve resolution and prevent co-elution. chromatographyonline.com

Calibration and Correction Strategies: When matrix effects cannot be eliminated, they can be compensated for. nih.gov

Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correction. researchgate.net A SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the ratio of the analyte to the internal standard. longdom.orgresearchgate.net

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. longdom.org This ensures that the standards and the samples are affected by the matrix in the same way, improving accuracy. nih.govlongdom.org

Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample. nih.govresearchgate.net This approach is effective but can be labor-intensive. nih.gov

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure of 2,4-dichlorobenzenesulfonic acid. researchgate.net These calculations can determine the distribution of electrons within the molecule, which dictates its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Quantum Chemical Parameters for this compound
ParameterSignificancePredicted Trend for this compound
HOMO EnergyIndicates electron-donating ability; higher energy means more reactive to electrophiles.Relatively low energy due to electron-withdrawing groups.
LUMO EnergyIndicates electron-accepting ability; lower energy means more reactive to nucleophiles.Relatively low energy, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.A moderate gap, reflecting a balance of stability and reactivity.
Dipole Moment (µ)Measures the overall polarity of the molecule.A significant dipole moment is expected due to the polar SO₃H group and C-Cl bonds.
Electrostatic PotentialVisualizes charge distribution; identifies electron-rich (negative) and electron-poor (positive) sites.Negative potential around the sulfonate oxygen atoms; positive potential near the hydrogen of the sulfonic acid and on the benzene (B151609) ring.

Molecular Dynamics Simulations for Solvent Interactions and Solvation Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in a solvent, providing insights into solvation processes at an atomic level. mdpi.comresearchgate.net For this compound in an aqueous environment, MD simulations can model how water molecules arrange themselves around the solute and quantify the interactions that govern its solubility.

The simulation tracks the movements of every atom over time, allowing for the analysis of structural and dynamic properties. mdpi.com Key metrics include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule (like water) at a certain distance from a specific atom or functional group on the solute. For this compound, RDFs would reveal the hydration shells around the hydrophilic sulfonate (-SO₃H) group and the more hydrophobic dichlorinated benzene ring.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is exposed to the solvent. mdpi.com Changes in SASA can indicate how the molecule configures itself to minimize unfavorable interactions, for example, by shielding its hydrophobic parts from water.

Hydrogen Bonding Analysis: This analysis quantifies the number and lifetime of hydrogen bonds formed between the sulfonate group's oxygen and hydrogen atoms and the surrounding water molecules, which is critical for understanding its high water solubility.

MD simulations can elucidate the dual nature of the molecule: the strong, organizing effect of the polar sulfonate group on nearby water molecules versus the disruptive effect of the non-polar aromatic ring on the water's hydrogen-bonding network. rsc.org

Table 2: MD Simulation Analyses for Solvation of this compound
Analysis TypeInformation Gained
Radial Distribution Function (RDF)Characterizes the structure of water hydration shells around the sulfonate group and the aromatic ring.
Hydrogen Bond Count/LifetimeQuantifies the strength and stability of interactions between the solute's polar groups and water.
Solvent Accessible Surface Area (SASA)Measures the exposure of hydrophobic and hydrophilic regions to the solvent. mdpi.com
Root Mean Square Deviation (RMSD)Assesses the conformational stability of the solute molecule during the simulation. researchgate.net

Prediction of Environmental Fate and Degradation Pathways using In Silico Approaches

In silico models are crucial for predicting the environmental fate of chemicals like this compound, estimating their persistence, distribution, and potential for degradation. Quantitative Structure-Property Relationship (QSPR) models are a primary tool in this area. These models use the chemical structure to predict key physicochemical properties that govern environmental behavior. nih.gov

Workflows using modern cheminformatics can predict properties such as: nih.gov

Octanol-Water Partition Coefficient (logP): Indicates the tendency of a chemical to partition between fatty tissues and water, suggesting its potential for bioaccumulation.

Water Solubility (logS): Determines the concentration of the chemical that can dissolve in water, affecting its mobility in aquatic systems.

Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism from water.

Computational models can also predict potential degradation pathways. For chlorinated aromatic compounds, degradation often involves steps like hydroxylation, dechlorination, and ring cleavage. researchgate.net By identifying the most reactive sites on the this compound molecule, computational methods can hypothesize the initial steps of microbial or abiotic degradation. For instance, similar to pathways seen for 2,4-dichlorophenoxyacetic acid (2,4-D), degradation could be initiated by enzymatic attack leading to the removal of chlorine atoms, followed by the opening of the aromatic ring. researchgate.netresearchgate.net

Automated Structure Elucidation through Spectroscopic Data and Computational Algorithms

While the structure of this compound is well-established, computational algorithms for automated structure elucidation are vital for identifying unknown compounds or verifying the structure of synthesized ones. These systems integrate experimental spectroscopic data with computational power to determine a molecule's constitution.

The process typically involves:

Input Data: Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are provided to the system.

Substructure Prediction: Machine learning algorithms can predict the presence of specific substructures or functional groups based on patterns in the NMR spectra.

Structure Generation: A computational algorithm generates all possible molecular structures (isomers) consistent with the molecular formula (from MS) and the identified substructures.

Ranking and Verification: The generated candidate structures are ranked by comparing their computationally predicted spectra against the experimental data. The structure with the best match is proposed as the most likely candidate.

This automated approach significantly accelerates the process of chemical discovery and characterization, reducing the potential for human error and providing a probabilistic ranking of the most likely structures.

Computational Probing of Catalytic Reaction Mechanisms involving Dichlorobenzenesulfonic Acids

Understanding the mechanisms of catalytic degradation is essential for developing effective remediation technologies for persistent organic pollutants. Computational chemistry allows researchers to probe these reaction mechanisms at the atomic level. For the degradation of dichlorobenzenesulfonic acids, this involves modeling the interaction between the molecule and a catalyst surface, such as in photocatalysis or electrocatalysis. nih.govelectrochemsci.org

Using methods like DFT, researchers can:

Map the Reaction Pathway: Calculate the energy changes as the reactant transforms into products, identifying transition states and reaction intermediates.

Analyze Catalyst-Substrate Interactions: Model how this compound adsorbs onto a catalyst surface and how this interaction facilitates bond-breaking (e.g., C-Cl or C-S bonds).

For example, in the photocatalytic degradation of a similar compound, 2,4-dichlorophenol (B122985), the process was modeled using the Langmuir-Hinshelwood kinetic model, which describes reactions occurring on a catalyst surface. nih.govnih.gov Computational studies can elucidate how photogenerated electrons and holes on the catalyst surface initiate the degradation cascade, leading to dechlorination and eventual mineralization of the compound. nih.gov Similarly, studies on the electrocatalytic reduction of 2,4-dichlorobenzoic acid show that the C-Cl bond can be effectively broken, a process that can be modeled computationally to optimize catalyst design and reaction conditions. electrochemsci.org

Applications in Specialized Chemical, Materials, and Biochemical Fields

Role as a Reagent in Organic Synthesis

2,4-Dichlorobenzenesulfonic acid serves as a valuable intermediate and starting material in organic synthesis. Its chemical structure, featuring a reactive sulfonic acid group and a dichlorinated aromatic ring, allows for its transformation into other useful organic compounds. While it is often a precursor that is modified for subsequent reactions, its direct use as a reagent is notable in specific transformations.

A key application involves its conversion to other substituted benzene (B151609) derivatives. For instance, the alkali metal salt of this compound can be converted to a water-soluble salt of 2,4-dihydroxybenzene sulfonic acid. googleapis.com This reaction is typically performed at elevated temperatures, between 100°C and 300°C. googleapis.com Following this conversion, the resulting solution can be acidified to liberate the free 2,4-dihydroxybenzenesulfonic acid, which is then hydrolyzed to produce resorcinol, an important chemical feedstock. googleapis.com

The compound and its derivatives also act as foundational building blocks. The related 2,4-dichlorobenzoic acid is used as a starting reagent in the synthesis of complex heterocyclic systems like pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives. orgsyn.org Similarly, benzenes carrying sulfonic acid groups are integral to many synthetic pathways, acting as precursors for a wide range of organic molecules. google.com

Intermediacy in Pharmaceutical Chemistry and Drug Synthesis

The structure of this compound is a key component in the synthesis of various pharmaceutical agents and their intermediates. google.com It is recognized as a crucial intermediate in the synthesis of diuretic drugs. dyestuffintermediates.com A prominent example is its role as a precursor to 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), which is a key intermediate for the diuretic furosemide. dyestuffintermediates.com

Beyond established drugs, its derivatives are actively researched for new pharmacological applications.

Anticancer and Antioxidant Agents : Novel chalcone (B49325) derivatives that incorporate a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have been synthesized and evaluated for their biological activities. epa.gov These compounds have demonstrated significant anticancer effects against various human cancer cell lines, with some derivatives also showing potent antioxidant properties. epa.gov

Carbonic Anhydrase Inhibitors : Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and tested as inhibitors of human carbonic anhydrases (hCAs). dyestuffintermediates.com Certain derivatives showed selective inhibition of tumor-associated hCA isoforms, suggesting their potential as leads for developing new anticancer agents. dyestuffintermediates.com

Antidiabetic Research : While not a direct derivative, the closely related 2,4-dichlorobenzoic acid has been used to create derivatives that exhibit potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. dyestuffintermediates.com

The synthesis of these pharmaceutically relevant molecules often begins with a compound like 2,4-dichloro-5-methylbenzenesulfonyl chloride, which is reacted with other organic molecules to build the final complex structure. epa.gov

Utilization in Dye and Pigment Manufacturing Processes

In the dye and pigment industry, this compound primarily serves as a foundational intermediate. The manufacturing process for many azo dyes and pigments involves the diazotization of an aromatic amine followed by a coupling reaction. epa.gov While this compound itself is not the direct precursor that is diazotized, it is the parent compound from which the necessary amino derivatives are made.

The typical industrial pathway involves the sulfonation of a dichlorobenzene to produce the dichlorobenzenesulfonic acid. This intermediate is then further functionalized, most commonly through nitration followed by reduction, to introduce an amino group onto the aromatic ring. For example, o-dichlorobenzene can be processed to create 2-amino-4,5-dichlorobenzenesulfonic acid, which is a key component in the synthesis of various pigments. epa.gov

This resulting amino-sulfonic acid is then used as the diazo component in the production of a range of colorants.

2-Amino-4,5-dichlorobenzenesulfonic acid is used in the manufacturing of C.I. Pigment Yellow 183 and C.I. Pigment Yellow 190. dyestuffintermediates.com

4-Amino-2,5-dichlorobenzenesulfonic acid , an isomer, is an intermediate for dyes such as C.I. Acid Yellow 49, C.I. Acid Orange 50, and C.I. Direct Green 38. dyestuffintermediates.com

Amino-Dichlorobenzenesulfonic Acid IntermediateResulting Dyes and Pigments
2-Amino-4,5-dichlorobenzenesulfonic acidC.I. Pigment Yellow 183, C.I. Pigment Yellow 190 dyestuffintermediates.com
4-Amino-2,5-dichlorobenzenesulfonic acidC.I. Acid Yellow 49, C.I. Acid Orange 50, C.I. Direct Green 38, C.I. Mordant Yellow 9, C.I. Mordant Yellow 24 dyestuffintermediates.com

Development of Specialty Chemicals, including UV Stabilizers and Flame Retardants

This compound and its derivatives are utilized in the creation of specialty chemicals, with notable applications in the field of flame retardants. Aromatic sulfonic acid salts are known to be effective flame retardant additives, particularly for polycarbonate plastics. google.com When incorporated into a polymer matrix, these additives can significantly increase the material's resistance to flammability. google.com

The mechanism by which sulfonic acid-based compounds impart flame retardancy often involves promoting the formation of a protective char layer upon heating. This char acts as an insulating barrier, shielding the underlying material from the heat of the flame and reducing the release of flammable gases. patsnap.com Sulphanilic acid, an aminobenzenesulfonic acid, demonstrates this principle by contributing to char formation and releasing non-flammable gases during combustion. patsnap.com While specific data on this compound as a UV stabilizer is limited, the use of various additives to prevent color degradation from UV radiation is a common strategy in the polymer and paint industries. nih.gov

The general properties of aromatic sulfonic acids make them suitable candidates for developing specialty chemicals tailored for high-performance applications where thermal stability and fire safety are critical. google.com

Catalytic Applications in Polymer Science and Materials Chemistry

Strong acids are frequently employed as catalysts in polymer science for reactions such as polymerization and esterification. Aromatic sulfonic acids, like p-toluenesulfonic acid, are well-established catalysts in this field due to their high acidity and organic solubility. While specific documented catalytic uses for this compound in polymerization are not widespread in the provided research, its acidic nature makes it a candidate for such applications.

The broader class of chlorobenzenesulfonic acids serves as precursors in the synthesis of monomers for high-performance polymers. For example, 4-chlorobenzenesulfonic acid is an intermediate in the production of 4,4′-dichlorodiphenyl sulfone. google.com This sulfone is a key monomer used in the synthesis of polyarylene ether sulfones, a class of industrial polymers known for their thermal stability and chemical resistance. google.com The synthesis pathway involves reacting the sulfonic acid intermediate with monochlorobenzene. google.com This underscores the role of dichlorobenzenesulfonic acid derivatives as building blocks for advanced materials, even if not directly as catalysts.

Biochemical Separations and Isolation Techniques (e.g., Histidine Isolation)

In the field of biochemical separations, specific isomers of dichlorobenzenesulfonic acid have proven to be highly effective reagents for the isolation of particular amino acids. Notably, 3,4-dichlorobenzenesulfonic acid is a specific precipitation agent for the amino acid histidine. googleapis.com This reagent forms an insoluble disulfonate salt with histidine in an acidic solution, allowing for its effective separation and purification from complex mixtures like protein hydrolysates. googleapis.com This method is valued because the histidine disulfonate salt is crystalline and has a high decomposition point (275-280°C), which facilitates its purification. googleapis.com

However, this specific application for histidine isolation is well-documented for the 3,4-isomer. There is no clear evidence from the available research indicating that this compound is used for this particular biochemical separation technique. The specificity of the interaction between the sulfonic acid and the amino acid is dependent on the precise arrangement of the chloro substituents on the benzene ring.

Research on Biological Effects and Interactions of Derivatives for Pharmacological Studies

Derivatives of this compound are a significant focus of pharmacological research due to their diverse biological activities. By modifying the core structure, scientists have developed compounds with potential therapeutic applications targeting cancer, inflammation, and microbial infections.

Anticancer Activity : Researchers have synthesized chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide group. epa.gov These compounds displayed notable cytotoxic effects on various human cancer cells, including cervical, leukemia, and gastric cancer cell lines, with IC₅₀ values in the low microgram per milliliter range. epa.gov Further studies on a lead compound showed it could arrest the cell cycle and induce apoptosis in cancer cells. epa.gov Similarly, oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are targets for anticancer therapies. dyestuffintermediates.com

Anti-inflammatory and Antidiabetic Potential : The related compound, 2-(2,4-dichlorophenoxy)acetic acid, and its derivatives are being investigated as selective COX-2 inhibitors, indicating potential for development as anti-inflammatory drugs. Furthermore, derivatives of 2,4-dichlorobenzoic acid have been reported to possess antidiabetic potential through the inhibition of α-glucosidase and α-amylase. dyestuffintermediates.com

These studies highlight the versatility of the 2,4-dichlorobenzene scaffold in medicinal chemistry, where the sulfonic acid group or its derivatives (like sulfonamides) serve as a key pharmacophore for interacting with biological targets.

Derivative ClassParent Compound/MoietyTargeted Biological ActivityReference
Chalcones2,4-DichlorobenzenesulfonamideAnticancer, Antioxidant epa.gov
Oxime Esters2,4-Dichloro-5-sulfamoylbenzoic acidAnticancer (Carbonic Anhydrase Inhibition) dyestuffintermediates.com
Amides/Thioureas2-(2,4-Dichlorophenoxy)acetic acidAnti-inflammatory (COX-2 Inhibition)
Sulfamoylbenzoic Acids2,4-Dichlorobenzoic acidAntidiabetic (α-glucosidase/α-amylase inhibition) dyestuffintermediates.com

Q & A

Basic: What are the optimal synthesis routes for 2,4-dichlorobenzenesulfonic acid, and how can purity be ensured?

Methodological Answer:
The synthesis of chlorinated benzenesulfonic acids typically involves sulfonation of dichlorobenzene derivatives using concentrated sulfuric acid or oleum. For this compound, precise control of reaction temperature (80–120°C) and stoichiometric ratios is critical to avoid over-sulfonation or side reactions . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or ion-exchange chromatography can isolate the target compound. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison against certified reference standards (e.g., 2,5-dichlorobenzenesulfonic acid, as listed in analytical catalogs) .

Basic: Which analytical techniques are most reliable for quantifying this compound in environmental samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred for trace detection in water or soil matrices. Sample preparation should include solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference . For non-polar matrices, derivatization with diazomethane to form methyl esters improves GC-MS compatibility. Method validation should address recovery rates (70–120%) and limits of detection (LOD < 10 ng/L) .

Advanced: How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictions in stability studies often arise from inconsistent storage protocols. For aqueous solutions, stability is pH-dependent: acidic conditions (pH < 3) prevent hydrolysis, while neutral/basic conditions accelerate degradation. A systematic approach involves:

  • Controlled Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–30 days, analyzing degradation products via LC-MS .
  • Matrix Adjustment : Add 0.1% formic acid to urine or water samples to inhibit bacterial activity and stabilize the sulfonate group .
  • Reporting Standards : Document storage duration, temperature, and matrix adjustments to enable cross-study comparisons .

Advanced: What computational models predict the environmental fate and toxicity of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT for molecular orbitals) and Quantitative Structure-Property Relationship (QSPR) models estimate properties like log Kow (partition coefficient) and biodegradability. For this compound:

  • log Kow : Predicted ≈ 0.0 (similar to 2,5-dichloro isomer), indicating high water solubility and low bioaccumulation .
  • Ecotoxicity : Use species sensitivity distributions (SSDs) with EC50 data from algae and Daphnia assays to model aquatic risk .
  • Neurotoxicity : Molecular docking simulations can screen for interactions with sulfonate-binding enzymes (e.g., carbonic anhydrase) .

Basic: What are the solubility and reactivity profiles of this compound in polar vs. non-polar solvents?

Methodological Answer:
this compound is highly soluble in polar solvents (water, methanol) due to its sulfonate group, with solubility > 500 g/L at 25°C. In non-polar solvents (hexane, toluene), solubility is negligible (< 0.1 g/L). Reactivity studies show:

  • Acid-Base Behavior : pKa ≈ -2 (strong acid), forming stable salts with Na+, K+, or NH4+ .
  • Nucleophilic Substitution : Chlorine atoms at positions 2 and 4 are meta-directing, limiting electrophilic aromatic substitution unless harsh conditions (e.g., HNO3/H2SO4) are used .

Advanced: How can non-target screening (NTS) methods improve detection of this compound transformation products in environmental matrices?

Methodological Answer:
NTS workflows using high-resolution mass spectrometry (HRMS) coupled with suspect screening libraries (e.g., NORMAN Database) enable identification of unknown metabolites. Key steps include:

  • Data Acquisition : Full-scan MS/MS at 50,000+ resolution (e.g., Orbitrap) .
  • Feature Annotation : Prioritize m/z signals matching theoretical transformation products (e.g., dechlorination, hydroxylation) .
  • Isomer Differentiation : Use ion mobility spectrometry (IMS) to separate 2,4-dichloro from 2,5-dichloro isomers based on collision cross-section differences .

Basic: What are the primary challenges in ensuring sample integrity during biomonitoring studies of sulfonic acid derivatives?

Methodological Answer:
Common pitfalls include:

  • Contamination : Use glassware pre-rinsed with methanol and field blanks to detect lab/field contamination .
  • Analyte Stability : Add 1% sodium azide to urine samples to prevent microbial degradation during storage .
  • Matrix Effects : Normalize urinary concentrations using creatinine adjustment and report both adjusted/unadjusted values to enable meta-analyses .

Advanced: How do structural modifications (e.g., alkyl chain addition) alter the bioactivity of chlorinated benzenesulfonic acids?

Methodological Answer:
Comparative studies on analogs (e.g., 4-dodecylbenzenesulfonic acid) reveal:

  • Membrane Permeability : Alkyl chains increase lipophilicity (log Kow > 3), enhancing cellular uptake .
  • Enzyme Inhibition : Bulky substituents (e.g., dodecyl) sterically hinder binding to sulfonate-sensitive enzymes like tyrosinase .
  • Cytotoxicity : Chlorine positioning (2,4 vs. 3,5) influences oxidative stress pathways, as shown in MTT assays with HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichlorobenzenesulfonic Acid
Reactant of Route 2
2,4-dichlorobenzenesulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.